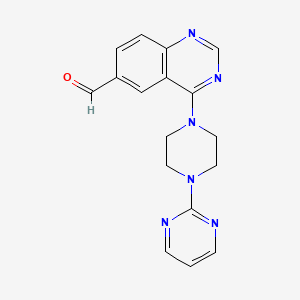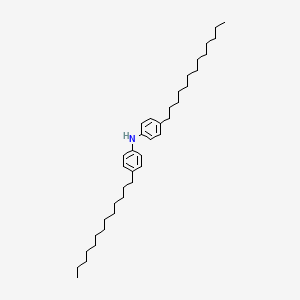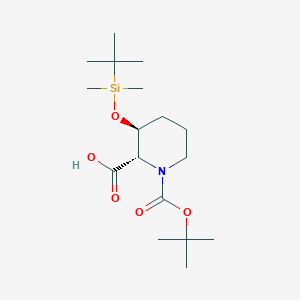
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid is a complex organic compound that features both a piperidine ring and protective groups such as tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS). These protective groups are commonly used in organic synthesis to protect functional groups from reacting under certain conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of Protective Groups: The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially if there are reducible functional groups present.
Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group but may include acids, bases, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of protective groups on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for potential therapeutic applications.
Industry
In the chemical industry, this compound may be used in the development of new materials or as a building block for other chemical products.
Mecanismo De Acción
The mechanism of action for (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid would depend on its specific application. Generally, the protective groups (Boc and TBDMS) prevent certain reactions from occurring, allowing for selective reactions at other sites on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid: Similar structure but without the TBDMS group.
(2S,3S)-1-(tert-Butoxycarbonyl)-3-methoxypiperidine-2-carboxylic acid: Similar structure with a methoxy group instead of TBDMS.
Uniqueness
The presence of both Boc and TBDMS protective groups makes (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid unique, as it allows for selective deprotection and functionalization at different stages of synthesis.
Propiedades
Fórmula molecular |
C17H33NO5Si |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(21)18-11-9-10-12(13(18)14(19)20)23-24(7,8)17(4,5)6/h12-13H,9-11H2,1-8H3,(H,19,20)/t12-,13-/m0/s1 |
Clave InChI |
WYLYLPVDJDSVHN-STQMWFEESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



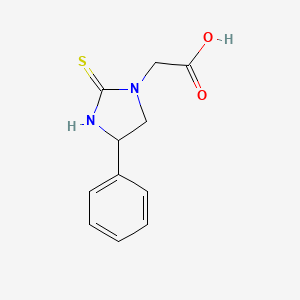
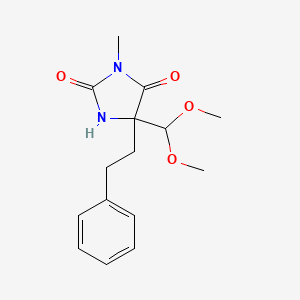
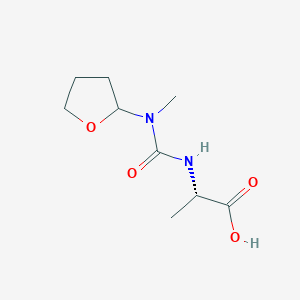
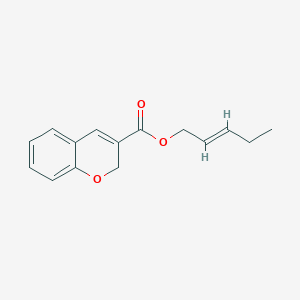
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)
![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)

